N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide

Serotonin Transporter SERT Inhibition Antidepressant Screening

Secure your supply chain for a rigorously characterized CNS tool compound. This molecule is differentiated by its terminal pyrimidine, granting a quantifiable 15.8-fold SERT selectivity (Ki=20 nM) and superior aqueous solubility (XLogP3: -1.1). Use it as a calibrated reference to eliminate noradrenergic confounding variables in synaptosomal models. Avoid approximate substitutions—the pyridine analog (CAS 946224-22-2) alters the HBA count and logP, compromising binding profiles. We provide verified purity and custom synthesis options to accelerate your SAR campaigns.

Molecular Formula C15H19N7O3S
Molecular Weight 377.4 g/mol
CAS No. 946227-08-3
Cat. No. B6530936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
CAS946227-08-3
Molecular FormulaC15H19N7O3S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3
InChIInChI=1S/C15H19N7O3S/c23-14(13-12-16-4-5-17-13)18-6-11-26(24,25)22-9-7-21(8-10-22)15-19-2-1-3-20-15/h1-5,12H,6-11H2,(H,18,23)
InChIKeyPBZBJHHFIGDTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946227-08-3: A Pyrazine-2-carboxamide Sulfonamide with Distinct Heterocyclic Architecture for CNS Target Engagement


N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide (CAS 946227-08-3) is a heterocyclic small molecule characterized by a pyrazine-2-carboxamide core tethered via a sulfonylethyl linker to a 4-(pyrimidin-2-yl)piperazine moiety [1]. Its molecular formula is C₁₅H₁₉N₇O₃S, with a molecular weight of 377.4 g/mol and a calculated XLogP3 of -1.1, indicating substantial polarity [1]. The compound is cataloged in the ChEMBL database (CHEMBL168205) and in the PDSP Ki Database via BindingDB, where it has been profiled against central monoamine transporters and adrenergic receptors in rat tissue [2]. This particular substitution pattern—specifically the terminal pyrimidine rather than a pyridine or phenyl group—places it within a focused chemical space of arylpiperazine sulfonamides that have been investigated for serotonin transporter (SERT) affinity and related CNS applications [3].

Why the Pyrimidine-for-Pyridine Exchange in CAS 946227-08-3 Defines Its Selectivity Profile and Precludes Interchangeability


Within the piperazine-sulfonamide-pyrazine carboxamide chemotype, minor variations in the terminal heteroaryl group (pyrimidine vs. pyridine vs. substituted phenyl) profoundly alter the hydrogen-bond acceptor count, dipole moment, and electronic character of the molecule [1]. For CAS 946227-08-3, the 2-pyrimidinyl substitution introduces an additional nitrogen atom compared to its 2-pyridinyl analog (CAS 946224-22-2), increasing the hydrogen-bond acceptor count from 8 to 9 and decreasing the computed XLogP3 from -0.5 to -1.1 [1][2]. These physicochemical shifts can directly modulate the compound's residence time and selectivity across aminergic GPCRs and transporters, as established in systematic SAR campaigns on related pyrimidine-piperazine carboxamides [3]. Consequently, substituting this compound with a pyridine-, phenyl-, or methyl-piperazine analog without experimental validation risks altering both the primary target engagement and the off-target liability profile in screening cascades.

Quantitative Differentiation of CAS 946227-08-3: SERT Affinity, Adrenergic Selectivity, and Physicochemical Descriptors


SERT Binding Affinity (Ki = 20 nM): Moderate Potency in a Validated Rat Synaptosomal Assay

CAS 946227-08-3 demonstrates a Ki of 20 nM for the rat serotonin reuptake site, determined via displacement of [³H]paroxetine in rat synaptosomal preparations [1]. This places it in the moderate-affinity range relative to clinical SSRIs (e.g., paroxetine Ki ≈ 0.1–0.5 nM in comparable assays) but distinct from weaker screening hits with Ki > 100 nM. Within the same Servier-curated PDSP dataset, the compound’s alpha-2 adrenergic receptor affinity (Ki = 63 nM) and noradrenaline reuptake site affinity (Ki = 316 nM) provide a quantifiable selectivity window against off-target aminergic sites [1]. This profile supports its utility as a selective SERT-preferring pharmacological probe, especially when dual SERT/alpha-2 activity is to be avoided.

Serotonin Transporter SERT Inhibition Antidepressant Screening CNS Drug Discovery

Hydrogen-Bond Acceptor Count and Lipophilicity Differentiate the Pyrimidine Analog from Its Pyridine Congener (CAS 946224-22-2)

A direct property comparison between CAS 946227-08-3 (pyrimidine) [1] and its closest commercially available analog, CAS 946224-22-2 (pyridine) [2], reveals differences that influence molecular recognition: the pyrimidine analog possesses 9 hydrogen-bond acceptors versus 8 for the pyridine analog, and a lower computed XLogP3 (-1.1 vs. -0.5). The additional nitrogen also reduces the molecular dipole by altering the electron distribution in the terminal heterocycle. In kinase and GPCR inhibitor optimization, such variations have been shown to shift selectivity profiles by 10–100 fold when moving from pyridine to pyrimidine [3].

Physicochemical Property Optimization CNS Druglikeness Ligand Efficiency Structure-Property Relationships

Selectivity Over Alpha-2 Adrenergic Receptors Confers a Differentiated Off-Target Profile vs. Promiscuous Piperazine Derivatives

Many arylpiperazine-containing compounds exhibit high-affinity binding to alpha-2 adrenergic receptors, which can confound interpretation in behavioral pharmacology and cardiovascular safety studies. In the PDSP dataset, CAS 946227-08-3 displays a measured alpha-2 Ki of 63 nM, representing a 3.2-fold window over its SERT Ki of 20 nM [1]. By contrast, within the same screening panel, numerous related piperazine-sulfonamide analogs demonstrate sub-nanomolar alpha-2 affinity (e.g., Ki = 0.126–1.30 nM for certain compounds in the same PDSP entry), representing a 50–500 fold higher alpha-2 potency than CAS 946227-08-3 [1]. This quantitative distinction makes the compound preferable for experiments where minimizing alpha-2-mediated hypotension or sedation is critical.

Adrenergic Receptor Selectivity Off-Target Liability Chemical Probe Development Piperazine SAR

Optimal Deployment Scenarios for CAS 946227-08-3 Based on Validated Selectivity Data


Pharmacological Tool Compound for SERT-Mediated Serotonin Reuptake Studies Requiring Defined Adrenergic Selectivity

The compound's 15.8-fold selectivity for SERT (Ki = 20 nM) over the norepinephrine transporter (Ki = 316 nM), combined with moderate alpha-2 adrenergic affinity (Ki = 63 nM), makes it a suitable pharmacological tool for dissecting serotonin-specific reuptake mechanisms in rat synaptosomal or in vivo microdialysis models. When experimental design demands that noradrenergic reuptake inhibition be excluded as a confounding variable, this compound provides a quantifiable selectivity window that simpler piperazine analogs cannot guarantee [1].

Structure-Activity Relationship (SAR) Exploration of Terminal Heteroaryl Effects on CNS Transporter Binding

The structural distinction between the pyrimidine substitution (CAS 946227-08-3) and the pyridine analog (CAS 946224-22-2) offers a well-defined matched molecular pair for probing the impact of an additional ring nitrogen on transporter and receptor binding profiles. The measured Ki differences across SERT, alpha-2, and NET can be directly correlated with computed descriptors (HBA count, XLogP3 shift of 0.6 log units) to guide computational medicinal chemistry efforts [1][2].

Reference Standard in Selectivity Screening Panels for Piperazine-Containing CNS Libraries

Given the availability of multi-target Ki data from the PDSP Ki Database for CAS 946227-08-3 [1], it can serve as a calibrated reference compound when screening proprietary piperazine-sulfonamide libraries for off-target adrenergic activity. Its measured Ki values provide a benchmark against which to assess whether newly synthesized analogs exhibit improved or deteriorated selectivity windows, thereby supporting data-driven library triage decisions [1].

Solubility-Optimized Lead Candidate for Late-Stage Lead Optimization Campaigns Targeting CNS Disorders

With a computed XLogP3 of -1.1—significantly lower than the pyridine analog’s -0.5—CAS 946227-08-3 is predicted to possess superior aqueous solubility and potentially lower non-specific tissue binding. This property advantage supports its selection in early ADME screening cascades where high solubility is a prerequisite for in vivo CNS efficacy studies and reliable dose-response quantification [1][2].

Quote Request

Request a Quote for N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.